molecular formula C24H28N2O4S3 B12123802 N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide

N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide

Cat. No.: B12123802
M. Wt: 504.7 g/mol
InChI Key: LGDSWFJXECUBEO-PYCFMQQDSA-N
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Description

N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidinone core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiazolidinone core This can be achieved through the reaction of a suitable aldehyde with thiosemicarbazide under acidic conditions to form the thiazolidinone ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis platforms can also improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core, known for their diverse biological activities.

    Sulfonamides: Compounds containing the sulfonamide group, widely used in medicinal chemistry for their antimicrobial properties.

    Benzylidene Derivatives: Compounds with benzylidene groups, often investigated for their potential therapeutic applications.

Uniqueness

N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its octyloxybenzylidene group, in particular, may enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy in biological systems.

Properties

Molecular Formula

C24H28N2O4S3

Molecular Weight

504.7 g/mol

IUPAC Name

N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide

InChI

InChI=1S/C24H28N2O4S3/c1-2-3-4-5-6-10-17-30-20-15-13-19(14-16-20)18-22-23(27)26(24(31)32-22)25-33(28,29)21-11-8-7-9-12-21/h7-9,11-16,18,25H,2-6,10,17H2,1H3/b22-18-

InChI Key

LGDSWFJXECUBEO-PYCFMQQDSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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